molecular formula C27H54O2 B10819042 Hexacosanoic Acid Methyl Ester-d3

Hexacosanoic Acid Methyl Ester-d3

Cat. No. B10819042
M. Wt: 413.7 g/mol
InChI Key: VHUJBYYFFWDLNM-FIBGUPNXSA-N
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Description

It is a fatty acid methyl ester with the molecular formula C27H51D3O2 and a molecular weight of 413.7 . This compound is often used as an internal standard in mass spectrometry due to its stable isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexacosanoic Acid Methyl Ester-d3 can be synthesized through the esterification of Hexacosanoic Acid with methanol in the presence of a deuterium source. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester form.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions: Hexacosanoic Acid Methyl Ester-d3 undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester functional group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Hexacosanoic Acid.

    Reduction: Hexacosanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Hexacosanoic Acid Methyl Ester-d3 has several applications in scientific research:

Mechanism of Action

The mechanism of action of Hexacosanoic Acid Methyl Ester-d3 is primarily related to its role as an internal standard in analytical techniques. It does not exert biological effects directly but serves as a reference compound to ensure accurate quantification of analytes in complex mixtures. The deuterium labeling provides a distinct mass difference, allowing for precise differentiation from non-labeled compounds in mass spectrometry.

Similar Compounds:

  • Hexacosanoic Acid Methyl Ester
  • Cerotic Acid Methyl Ester
  • Methyl Hexacosanoate

Comparison: this compound is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in mass spectrometry. This isotopic labeling provides enhanced accuracy and precision in quantitative analyses compared to non-labeled counterparts. The deuterium atoms also contribute to the stability of the compound, making it a preferred choice in various analytical applications.

properties

Molecular Formula

C27H54O2

Molecular Weight

413.7 g/mol

IUPAC Name

methyl 26,26,26-trideuteriohexacosanoate

InChI

InChI=1S/C27H54O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29-2/h3-26H2,1-2H3/i1D3

InChI Key

VHUJBYYFFWDLNM-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])CCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC

Origin of Product

United States

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